N-(5-chloro-2-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound that features a combination of aromatic rings, a cyano group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-keto ester and a guanidine derivative under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Sulfanylacetamide Formation: The sulfanylacetamide moiety is formed by reacting a thiol with an acetamide derivative under basic conditions.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the sulfanylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Polymer Science: Incorporation into polymers to impart specific properties such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The cyano group and the pyrimidine ring are likely involved in hydrogen bonding and π-π interactions with the target molecules, while the sulfanyl group may participate in covalent bonding or redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
- The unique combination of functional groups in this compound, such as the cyano group, sulfanylacetamide moiety, and the pyrimidine ring, provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12-7-8-14(21)9-16(12)23-17(26)11-28-20-24-18(13-5-3-2-4-6-13)15(10-22)19(27)25-20/h2-9H,11H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGBDGZZWRQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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